
Cdc25A (80-93) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdc25A (80-93) (human) is a polypeptide that plays a crucial role in cell cycle regulation. It is a segment of the larger Cdc25A protein, which is a member of the Cdc25 family of dual-specificity phosphatases. These phosphatases are responsible for removing phosphate groups from phosphorylated tyrosine and serine/threonine residues. Cdc25A (80-93) (human) is involved in controlling cell proliferation and tumorigenesis by regulating the expression of proteins involved in cyclin D1 regulation and the G1/S transition of the cell cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdc25A (80-93) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Cdc25A (80-93) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Cdc25A (80-93) (human) undergoes various chemical reactions, primarily involving its amino acid residues. Some common reactions include:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.
Applications De Recherche Scientifique
Cdc25A (80-93) (human) has several scientific research applications, particularly in the fields of cancer research and cell cycle studies. Some key applications include:
Cancer Research: Cdc25A (80-93) (human) is used to study the mechanisms of tumorigenesis and to develop potential cancer therapies.
Cell Cycle Studies: Researchers use this peptide to investigate the role of Cdc25A in cell cycle regulation, particularly its involvement in the G1/S transition.
Mécanisme D'action
Cdc25A (80-93) (human) exerts its effects by dephosphorylating and activating cyclin-dependent kinases (CDKs). This activation is crucial for the progression of the cell cycle from the G1 phase to the S phase. The peptide specifically targets the CDK-cyclin complexes, removing inhibitory phosphate groups and allowing the cell cycle to proceed . This regulation is essential for maintaining proper cell division and preventing uncontrolled cell proliferation.
Comparaison Avec Des Composés Similaires
Cdc25A (80-93) (human) is part of the Cdc25 family, which includes Cdc25A, Cdc25B, and Cdc25C. These phosphatases share similarities but also have distinct roles:
Cdc25A: Primarily involved in the G1/S transition and early cell cycle regulation.
Cdc25B: Plays a major role in the G2/M transition and is involved in mitotic entry.
Cdc25C: Also involved in the G2/M transition but has distinct regulatory mechanisms compared to Cdc25B.
The uniqueness of Cdc25A (80-93) (human) lies in its specific sequence and its role in regulating cyclin D1 and the G1/S transition, making it a valuable tool for studying cell cycle dynamics and developing targeted therapies.
Propriétés
Formule moléculaire |
C60H90N14O24S |
|---|---|
Poids moléculaire |
1423.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C60H90N14O24S/c1-28(2)17-32(65-55(92)40(27-99)72-52(89)34(19-31-11-7-6-8-12-31)64-43(78)23-62-49(86)38(25-75)70-53(90)36(21-46(82)83)68-58(95)48(61)30(5)77)50(87)66-35(20-45(80)81)54(91)71-39(26-76)59(96)74-16-10-13-41(74)56(93)63-24-44(79)73-15-9-14-42(73)57(94)67-33(18-29(3)4)51(88)69-37(60(97)98)22-47(84)85/h6-8,11-12,28-30,32-42,48,75-77,99H,9-10,13-27,61H2,1-5H3,(H,62,86)(H,63,93)(H,64,78)(H,65,92)(H,66,87)(H,67,94)(H,68,95)(H,69,88)(H,70,90)(H,71,91)(H,72,89)(H,80,81)(H,82,83)(H,84,85)(H,97,98)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,48+/m1/s1 |
Clé InChI |
MISDPONGDAVIAY-KKXVGTAUSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
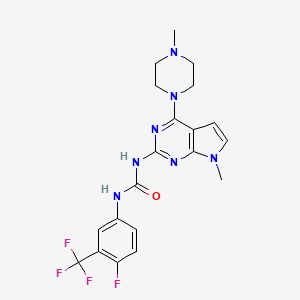
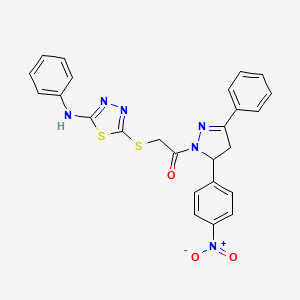

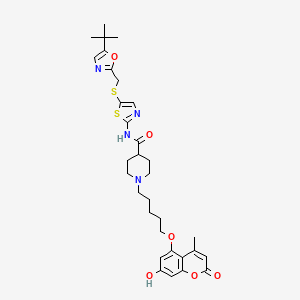
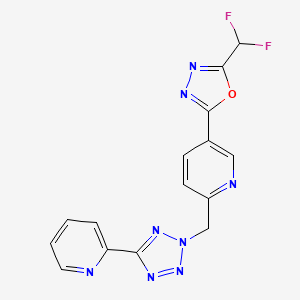
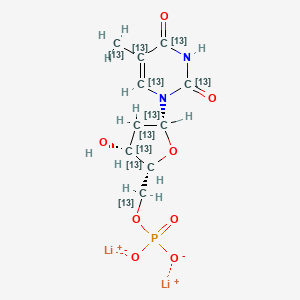

![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

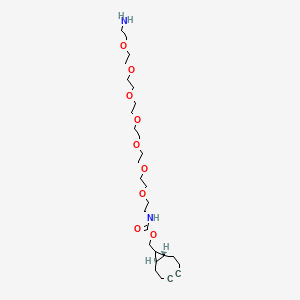

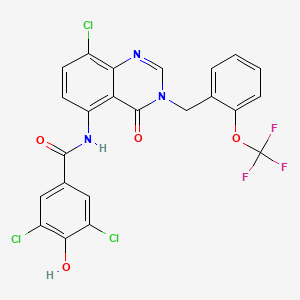
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
